2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

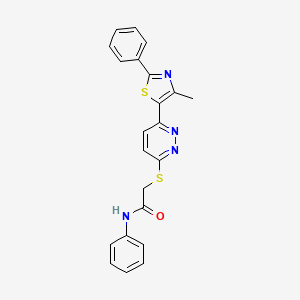

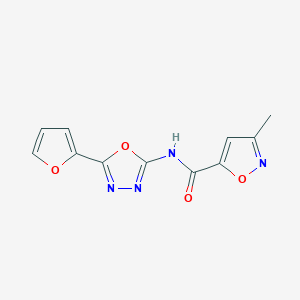

2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide is a chemical compound with the molecular formula C12H9ClN4O . It is synthesized by the reaction of 5-amino-1-[2,6-dichloro-4-(trifluoro-meth-yl)phen-yl]-1H-pyrazole-3-carbonitrile and 2-chloro-acetyl chloride .

Synthesis Analysis

The synthesis of 2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide involves the reaction of 5-amino-1-[2,6-dichloro-4-(trifluoro-meth-yl)phen-yl]-1H-pyrazole-3-carbonitrile and 2-chloro-acetyl chloride . The exact process and conditions for this synthesis are not specified in the available literature .

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide features a five-membered pyrazole ring and a benzene ring. The dihedral angle between the pyrazole and benzene rings is 30.7° . The crystal structure features weak C-H⋯O and N-H⋯N interactions involving the carbonyl and cyano groups as acceptors .

科学的研究の応用

Herbicide Action

Chloroacetamide derivatives, including alachlor and metazachlor, are utilized as selective herbicides for controlling annual grasses and broad-leaved weeds in various crops. Their mode of action involves the inhibition of fatty acid synthesis in target plants, demonstrating the utility of chloroacetamide compounds in agricultural chemistry (Weisshaar & Böger, 1989).

Optical Properties

Research on organic crystals containing acetamide structures, such as 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, has shown significant nonlinear optical properties. These findings indicate potential applications in photonic devices, like optical switches and modulators, highlighting the importance of acetamide derivatives in materials science (Castro et al., 2017).

Coordination Chemistry and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the formation of Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, which could be leveraged in medicinal chemistry and biochemistry for developing new therapeutic agents (Chkirate et al., 2019).

Biological Evaluation for Pharmacological Activities

The synthesis of novel compounds from chloroacetamide derivatives, including those with pyrazole rings, has been explored for pharmacological activities such as antioxidant, analgesic, and anti-inflammatory effects. These studies suggest the potential of chloroacetamide and pyrazole-acetamide derivatives in drug discovery and development (Nayak et al., 2014).

作用機序

Target of Action

The primary target of 2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide is the insect ryanodine receptor (RyR) . The RyR is a type of calcium channel found in the membranes of cells, including muscle and neuron cells. It plays a crucial role in the regulation of calcium ion concentration within cells .

Mode of Action

2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide interacts with its target, the RyR, by binding to it . This binding can alter the normal functioning of the RyR, leading to changes in the calcium ion concentration within the cells .

Biochemical Pathways

The interaction of 2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide with the RyR affects the calcium signaling pathway . This pathway is essential for various cellular processes, including muscle contraction, neuron signaling, and cell growth. Disruption of this pathway can lead to a variety of downstream effects, such as impaired muscle function and altered neuron activity .

Pharmacokinetics

For instance, it has a molecular weight of 260.68 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed in the body .

Result of Action

The binding of 2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide to the RyR leads to changes in the calcium ion concentration within cells . This can result in various molecular and cellular effects, such as altered muscle contraction and neuron signaling . In insects, these effects can lead to paralysis and death, making 2-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide a potent insecticide .

特性

IUPAC Name |

2-chloro-N-(4-cyano-2-phenylpyrazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O/c13-6-11(18)16-12-9(7-14)8-15-17(12)10-4-2-1-3-5-10/h1-5,8H,6H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMOFSSKCYDHFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C#N)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(sec-butyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2561226.png)

![6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2561227.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide](/img/structure/B2561229.png)

![5,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B2561233.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2561235.png)

![N-([1,1'-biphenyl]-2-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2561237.png)

![(1-Methylimidazol-4-yl)-[2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2561241.png)

![7-(4-bromophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2561242.png)

![2-(4-ethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2561245.png)